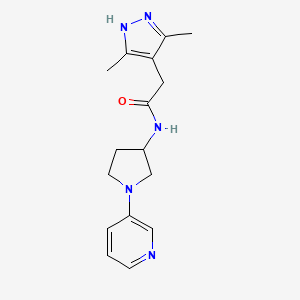![molecular formula C15H20N2O2S B7450397 N-[2-methyl-2-(methylsulfanyl)propyl]-4-(prop-2-enamido)benzamide](/img/structure/B7450397.png)
N-[2-methyl-2-(methylsulfanyl)propyl]-4-(prop-2-enamido)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-methyl-2-(methylsulfanyl)propyl]-4-(prop-2-enamido)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MMB or MMB-2201 and belongs to the synthetic cannabinoid family.
Mechanism of Action
MMB-2201 acts as a potent agonist of the cannabinoid receptor CB1, which is primarily located in the brain and central nervous system. It also has affinity for the CB2 receptor, which is mainly found in the immune system. The activation of these receptors leads to the modulation of various physiological processes such as pain perception, appetite, and mood.
Biochemical and Physiological Effects:
MMB-2201 has been shown to produce a range of biochemical and physiological effects. In animal studies, it has been reported to produce analgesia, hypothermia, and catalepsy. It has also been shown to alter locomotor activity and induce sedation. In addition, MMB-2201 has been shown to modulate immune function and produce anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MMB-2201 in lab experiments is its potency and selectivity for the CB1 receptor. This allows for precise modulation of the endocannabinoid system and the study of its effects on various physiological processes. However, one of the limitations of using MMB-2201 is its potential for abuse and dependence. Therefore, caution must be taken when handling and using this compound in lab experiments.
Future Directions
There are several future directions for the study of MMB-2201. One direction is the investigation of its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Another direction is the study of its potential use in cancer therapy. In addition, further research is needed to fully understand the biochemical and physiological effects of MMB-2201 and its potential applications in various fields.
Conclusion:
In conclusion, MMB-2201 is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Its synthesis method has been optimized to improve yield and purity, and it has been widely studied for its potential use in medicine and cancer therapy. Its mechanism of action involves the modulation of the endocannabinoid system, leading to various biochemical and physiological effects. While it has advantages for lab experiments, it also has limitations due to its potential for abuse and dependence. There are several future directions for the study of MMB-2201, and further research is needed to fully understand its potential applications.
Synthesis Methods
The synthesis of MMB-2201 involves the reaction of 4-cyanobenzyl chloride with 2-methyl-2-(methylthio)propan-1-ol in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with acryloyl chloride to obtain the final product. This method has been reported in various research papers and has been optimized to improve yield and purity.
Scientific Research Applications
MMB-2201 has been widely studied for its potential applications in various fields. In the field of medicine, MMB-2201 has been investigated for its analgesic and anti-inflammatory properties. It has also been studied for its potential use in treating neurological disorders such as Parkinson's disease and Alzheimer's disease. In addition, MMB-2201 has been investigated for its potential use in cancer therapy.
Properties
IUPAC Name |
N-(2-methyl-2-methylsulfanylpropyl)-4-(prop-2-enoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-5-13(18)17-12-8-6-11(7-9-12)14(19)16-10-15(2,3)20-4/h5-9H,1,10H2,2-4H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSYTXFQVAIPNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1=CC=C(C=C1)NC(=O)C=C)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[1-[(1S)-1-(4-fluoro-2-methylphenyl)ethyl]triazol-4-yl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7450319.png)
![2-methyl-N-[[6-(2-methylpropyl)pyridin-3-yl]methyl]-5,6,7,8-tetrahydroquinazolin-6-amine](/img/structure/B7450326.png)
![N-[2-(2-methylpyridin-3-yl)ethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxamide](/img/structure/B7450333.png)
![5-methyl-1-[2-(3-methylphenoxy)ethyl]-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7450339.png)
![2-[[3-[(2-Methylpyrazolo[1,5-a]pyrimidine-3-carbonyl)amino]phenyl]methylsulfanyl]acetic acid](/img/structure/B7450346.png)
![3-[(2,6-dichlorophenyl)sulfonylamino]-N-(4-phenyl-1,3-thiazol-2-yl)propanamide](/img/structure/B7450347.png)

![N-[5-(2,6-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenyl)acetamide](/img/structure/B7450357.png)
![1-[4-(1H-1,3-benzodiazol-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B7450362.png)


![2-{4'-Fluoro-1',2'-dihydrospiro[cyclobutane-1,3'-indole]-1'-yl}ethane-1-sulfonyl fluoride](/img/structure/B7450389.png)
![N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxamide](/img/structure/B7450404.png)
![1-[4-(4-Benzylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B7450412.png)
